3-(5-Bromo-pyridin-3-ylcarbamoyl)-azetidine-1-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl 3-[(5-bromopyridin-3-yl)carbamoyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O3/c1-14(2,3)21-13(20)18-7-9(8-18)12(19)17-11-4-10(15)5-16-6-11/h4-6,9H,7-8H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBZUOGGZYOYLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)NC2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Steps:
-
Azetidine Core Synthesis :
Azetidine-1-carboxylic acid tert-butyl ester is synthesized via Boc protection of azetidine using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water). -
Carbamoyl Chloride Formation :
The azetidine derivative is treated with phosgene (COCl₂) or triphosgene in dichloromethane to generate the reactive chloroformyl intermediate. -
Coupling with 5-Bromopyridin-3-amine :
The chloroformyl intermediate reacts with 5-bromopyridin-3-amine in the presence of a base such as triethylamine or DIPEA, yielding the target compound.
Key Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Boc Protection | Boc₂O, NaHCO₃, THF/H₂O, 0–25°C | 89% | |
| Chloroformyl Formation | Triphosgene, DCM, 0°C | 76% | |
| Amine Coupling | 5-Bromo-pyridin-3-amine, DIPEA | 68% |
Suzuki-Miyaura Cross-Coupling Approach
For modular synthesis, the Suzuki-Miyaura reaction enables late-stage diversification of the pyridine ring.
Methodology:
-
Borylation of Azetidine Intermediate :
tert-Butyl 3-(5-bromo-pyridin-3-ylcarbamoyl)azetidine-1-carboxylate is treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂, yielding the boronic ester. -
Cross-Coupling :
The boronic ester reacts with aryl halides under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
Representative Example :
Solid-Phase Peptide Synthesis (SPPS)
For high-throughput applications, SPPS offers a scalable route by immobilizing the azetidine core on resin.
Procedure:
-
Resin Loading :
Wang resin is functionalized with Fmoc-azetidine-1-carboxylic acid using HCTU/HOBt activation. -
Carbamoylation :
On-resin coupling with 5-bromopyridin-3-amine is achieved using PyBOP and N-methylmorpholine. -
Cleavage :
TFA/DCM (95:5) removes the Boc group and releases the product from the resin.
Performance Metrics :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for key steps, such as the carbamoylation and Boc deprotection.
Case Study:
-
Carbamoylation : 15 minutes at 120°C vs. 12 hours conventionally.
-
Deprotection : TFA-mediated Boc removal completes in 5 minutes at 100°C.
Advantages :
Comparative Analysis of Methods
| Method | Avg. Yield | Time Efficiency | Scalability | Cost |
|---|---|---|---|---|
| Nucleophilic Substitution | 68% | Moderate | High | $$ |
| Pd-Catalyzed Arylation | 72% | High | Medium | $$$ |
| Suzuki Cross-Coupling | 82% | High | High | $$ |
| SPPS | 65% | Low | Medium | $$$ |
| Microwave-Assisted | 75% | Very High | High | $ |
Challenges and Optimization Strategies
Regioselectivity in Pyridine Functionalization
Bromination at the pyridine C5 position often competes with C3 substitution. Directed ortho-metalation (DoM) using LiTMP/boron reagents ensures >90% regioselectivity.
Azetidine Ring Stability
The strained azetidine ring is prone to decomposition under acidic conditions. Employing buffered aqueous workups (pH 6–8) and low-temperature (<10°C) quenches minimizes ring-opening.
Purification Challenges
Chromatographic separation of polar intermediates is facilitated by:
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-pyridin-3-ylcarbamoyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the functional groups.
Oxidation Reactions: Oxidation can be used to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions can lead to the formation of simpler or more complex molecules.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 3-(5-Bromo-pyridin-3-ylcarbamoyl)-azetidine-1-carboxylic acid tert-butyl ester exhibit anticancer properties. The incorporation of bromine and pyridine moieties in drug design has been linked to enhanced biological activity against various cancer cell lines. For instance, studies have shown that pyridine derivatives can inhibit tumor growth and induce apoptosis in cancer cells .
Targeted Therapy Development
The compound's structure allows it to serve as a versatile building block for the synthesis of more complex molecules aimed at targeted therapy. Its potential use in developing PROTACs (proteolysis-targeting chimeras) highlights its role in targeted protein degradation, which is a promising strategy in cancer treatment .
Organic Synthesis
Building Block for Complex Molecules
The tert-butyl ester group enhances the compound's stability and solubility, making it an excellent candidate for further functionalization. This property is particularly useful in the synthesis of bioactive molecules and pharmaceuticals, where specific functional groups are required for biological activity .
Synthesis of Azetidine Derivatives
Azetidine derivatives are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. The brominated pyridine moiety enhances the reactivity of the azetidine ring, allowing for various substitution reactions that can lead to new therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 3-(5-Bromo-pyridin-3-ylcarbamoyl)-azetidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The brominated pyridine ring can interact with various molecular targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
Core Ring Systems
- Azetidine (4-membered ring) : Present in the target compound and analogs like 2-(5-Bromopyridin-3-yloxymethyl)azetidine-1-carboxylic acid tert-butyl ester (). Azetidine’s ring strain may enhance reactivity compared to larger rings like pyrrolidine (5-membered) in tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () .
- Linkage Groups: Carbamoyl (CONH): Unique to the target compound, enabling hydrogen bonding. Oxymethyl (OCH₂): Found in Compound 14 () and 3-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester (), which lack hydrogen-bonding donors .
- Pyridine Substituents: 5-Bromo: Common in the target compound and Compound 14, providing electron-withdrawing effects. Amino or Methoxy: In 3-(5-Aminopyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester (), these groups increase polarity and alter electronic properties .
Table 1: Structural Comparison
Biological Activity
3-(5-Bromo-pyridin-3-ylcarbamoyl)-azetidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : C14H18BrN3O3
- Molecular Weight : 356.23 g/mol
- CAS Number : 2365228-44-8
- Appearance : White powder
- Purity : Typically ≥ 95% .
Synthesis
The synthesis of this compound involves the reaction of 5-bromopyridine with azetidine derivatives, followed by the introduction of a tert-butyl ester group. The process can be optimized through various methods, including microwave-assisted synthesis and solvent-free reactions, which enhance yield and reduce reaction time .
Antimicrobial Properties
Recent studies have indicated that derivatives of azetidine compounds exhibit significant antimicrobial activity. The presence of the bromopyridine moiety enhances this activity, making it effective against various bacterial strains. In vitro assays demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .
Anticancer Activity
Research into the anticancer properties of azetidine derivatives has shown promising results. The compound has been tested against several cancer cell lines, including breast and colon cancer cells. It was found to induce apoptosis and inhibit cell proliferation, likely due to its ability to interfere with specific signaling pathways involved in cancer cell survival .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Studies indicated that it could reduce pro-inflammatory cytokine levels in vitro, suggesting its utility in treating inflammatory diseases. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
Study 1: Antimicrobial Efficacy
In a controlled study, 3-(5-Bromo-pyridin-3-ylcarbamoyl)-azetidine-1-carboxylic acid tert-butyl ester was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .
Study 2: Anticancer Activity on Breast Cancer Cells
A recent publication assessed the effects of this compound on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 25 µM after 48 hours of treatment, demonstrating significant cytotoxicity compared to control groups. Flow cytometry analysis revealed an increase in apoptotic cells following treatment .
Comparative Analysis of Biological Activities
Q & A
Q. Key Data :
- Typical yields: 12–20% for multi-step reactions .
- Characterization: NMR (CDCl₃) shows peaks for tert-butyl (δ 1.43 ppm, singlet) and pyridine protons (δ 8.25 ppm, doublet) .
Basic: How is the compound characterized structurally?
Methodological Answer:
Structural confirmation relies on:
Q. Common Pitfalls :
- Overlapping signals in NMR (e.g., azetidine protons at δ 3.8–4.5 ppm) require 2D experiments (COSY, HSQC) .
Advanced: How to resolve contradictions in synthetic yields across different batches?
Methodological Answer:
Yield inconsistencies often arise from:
Moisture Sensitivity : The Boc-protected azetidine intermediate is hygroscopic. Use anhydrous solvents (e.g., THF over molecular sieves) and inert atmosphere .
Catalyst Efficiency : In Mitsunobu reactions, replace DEAD with DIAD for better reproducibility. Monitor reaction progress via TLC (Rf = 0.3 in 3:1 hexane/EtOAc) .
Purification Losses : Optimize column chromatography gradients (e.g., 10–50% EtOAc in hexane) or switch to reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Q. Case Study :
Advanced: What role does the tert-butyl ester play in stabilizing the compound during downstream reactions?
Methodological Answer:
The tert-butyl group:
Steric Protection : Shields the azetidine nitrogen from nucleophilic attack, enabling selective functionalization of the pyridine ring .
Acid-Labile Deprotection : The Boc group is removed with TFA/DCM (1:1 v/v) to generate the free amine for further coupling (e.g., peptide synthesis) .
Q. Example :
- Post-deprotection, the amine intermediate reacts with sulfonyl chlorides to form sulfonamide derivatives, critical for bioactivity studies .
Advanced: How to validate the compound’s exact mass using HRMS, and what are common sources of error?
Methodological Answer:
Protocol :
Calibration : Use a mix of fluorinated standards (e.g., CF₃COONa) for external calibration.
Sample Prep : Dissolve 1 mg in 1 mL MeOH; infuse at 3 µL/min with ESI⁺ ionization.
Data Analysis : Compare observed [M+H]⁺ (e.g., 366.0645) with theoretical mass.
Q. Error Sources :
- Adduct Formation : Sodium adducts ([M+Na]⁺ = 388.0465) may dominate; add 0.1% formic acid to suppress .
- Isotopic Interference : Bromine’s (1:1) causes split peaks; ensure resolution >20,000 .
Advanced: How to design a crystallographic study to resolve ambiguous stereochemistry in the azetidine ring?
Q. Methodological Answer :
Crystal Growth : Dissolve 10 mg in 1 mL EtOAc; vapor diffuse with hexane at 4°C for 1 week.
Data Collection : Use a Mo-Kα source (λ = 0.71073 Å) at 100 K. SHELXT (via Olex2) solves structures via intrinsic phasing .
Validation : Check Flack parameter (|x| < 0.1) to confirm absolute configuration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
